molecular formula C9H9ClN2O2 B2488314 methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate CAS No. 1509338-85-5

methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate

Cat. No.: B2488314
CAS No.: 1509338-85-5
M. Wt: 212.63
InChI Key: IQANMKDYMZCHOG-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate is a chemical compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.64 g/mol . This compound is known for its unique bicyclic structure, which includes a pyrimidine ring fused with a cyclopentane ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Scientific Research Applications

Methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

This compound has been classified as Acute Tox. 4 Oral . The GHS pictograms indicate a warning signal word . The hazard statements include H302 .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity and biological properties compared to its analogs. The presence of the ester group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

methyl 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-14-9(13)8-11-6-4-2-3-5(6)7(10)12-8/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQANMKDYMZCHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(CCC2)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509338-85-5
Record name methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate
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